4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-bromo-2-fluoroaniline.
Formation of the Triazole Ring: The 4-bromo-2-fluoroaniline is then reacted with ethyl isocyanate under controlled conditions to form the triazole ring.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Bromo-2-chlorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine in the phenyl ring of 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Properties
Molecular Formula |
C10H9BrFN3O |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-ethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9BrFN3O/c1-2-15-10(16)14(6-13-15)9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3 |
InChI Key |
XVJVBPDIKMYZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.